6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide
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Overview
Description
6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide, also known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPCC is a piperidine derivative that belongs to the class of compounds known as amides.
Mechanism of Action
The mechanism of action of 6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and receptors involved in various biological processes. 6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the development of Alzheimer's disease. It has also been shown to inhibit the activity of dopamine receptors, which are involved in the development of Parkinson's disease.
Biochemical and Physiological Effects:
6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and receptors involved in various biological processes, including the development of Alzheimer's disease and Parkinson's disease. 6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been extensively studied for its potential applications in drug discovery and development, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. 6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide has limited solubility in water, which can make it difficult to work with in certain experiments. It can also be difficult to obtain, as it is not widely available commercially.
Future Directions
There are several future directions for research on 6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide. One area of research is the development of more efficient synthesis methods for 6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide. Another area of research is the identification of new targets for 6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide, as well as the development of new derivatives with improved activity and selectivity. Additionally, further studies are needed to better understand the mechanism of action of 6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide and its potential applications in the treatment of various diseases.
Synthesis Methods
6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with piperidine-3-carboxylic acid, followed by the reaction of the resulting compound with 6-methylpiperidine-3-carbonyl chloride. The final product is obtained through the reaction of the intermediate compound with ammonia.
Scientific Research Applications
6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit significant activity against a range of biological targets, including enzymes and receptors. 6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
6-methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-14-5-8-16(9-6-14)20(26)23-11-3-4-18(12-23)21(27)24-13-17(19(22)25)10-7-15(24)2/h5-6,8-9,15,17-18H,3-4,7,10-13H2,1-2H3,(H2,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJFHCNIHBHKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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